4-chloro-2-(1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of benzodiazolylidene derivatives and exhibits interesting chemical and biological properties. Its intricate structure includes a benzodiazole ring system, chloro and nitrile functional groups, and a ketone moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-(1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile typically involves multi-step organic reactions. One common approach is the condensation of 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazole with chloroacetonitrile under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or acetonitrile, with a catalyst like hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the nitrile group to a primary amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, with nucleophiles such as hydroxide or alkoxide ions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzodiazolylidene derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been explored in various studies, showing potential as an antimicrobial, antifungal, or anticancer agent.
Medicine: Research is ongoing to evaluate its therapeutic potential in treating various diseases, leveraging its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 4-chloro-2-(1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and biological system under study.
Comparison with Similar Compounds
4-Chloro-2-(1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxopropanenitrile: Similar structure but with a shorter carbon chain.
4-Chloro-2-(1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanoic acid: Contains a carboxylic acid group instead of a nitrile group.
4-Chloro-2-(1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanol: Contains a hydroxyl group instead of a nitrile group.
Uniqueness: 4-Chloro-2-(1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-chloro-2-(1,3-dimethylbenzimidazol-2-ylidene)-3-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-16-10-5-3-4-6-11(10)17(2)13(16)9(8-15)12(18)7-14/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVLWCJETIWPJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=C(C#N)C(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.